molecular formula C12H22ClNO3 B2739770 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-78-5

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B2739770
CAS No.: 2230799-78-5
M. Wt: 263.76
InChI Key: AYZHNHMWXJONIB-UHFFFAOYSA-N
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Description

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride is a synthetic compound with a molecular formula of C12H22ClNO3 and a molecular weight of 263.76 g/mol . This compound is characterized by the presence of an oxazepane ring, a cyclopentane ring, and a carboxylic acid group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride involves several steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate amine and epoxide precursors under acidic or basic conditions.

    Attachment to Cyclopentane: The oxazepane ring is then attached to a cyclopentane ring via a methyl bridge. This step typically involves a nucleophilic substitution reaction.

    Introduction of the Carboxylic Acid Group:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl bridge or the oxazepane ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group typically yields a ketone or aldehyde, while reduction can yield an alcohol.

Scientific Research Applications

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride can be compared with other similar compounds:

    1-((1,4-Oxazepan-4-yl)methyl)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical reactivity and biological activity.

    1-((1,4-Oxazepan-4-yl)methyl)benzene-1-carboxylic acid: The presence of a benzene ring introduces aromaticity, which can significantly alter the compound’s properties.

    1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid: The absence of the hydrochloride group may affect the compound’s solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,4-oxazepan-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3.ClH/c14-11(15)12(4-1-2-5-12)10-13-6-3-8-16-9-7-13;/h1-10H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZHNHMWXJONIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCCOCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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